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4-Chloro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B12437951
M. Wt: 184.62 g/mol
InChI Key: WQNNXHAFWUONAU-UHFFFAOYSA-N
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Description

Regioselective Synthesis Strategies for Substituted Benzaldehydes

The creation of substituted benzaldehydes relies on methods that can introduce a formyl group (-CHO) onto an already functionalized benzene (B151609) ring or build the substitution pattern around a pre-existing aldehyde. The regiochemical outcome is dictated by the electronic and steric properties of the substituents.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The substituents already present on the ring govern the rate and regioselectivity of the substitution. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions.

In the context of synthesizing 4-Chloro-2-methoxy-5-methylbenzaldehyde, the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both activating and ortho, para-directing. The methoxy group is a particularly strong activating group. proprep.com For a precursor like 4-methylanisole (B47524) (p-methylanisole), electrophilic attack would be directed to the positions ortho to the powerful methoxy group.

Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. Halogens like chlorine are an exception; they are deactivating yet ortho, para-directing. The aldehyde group (-CHO) itself is a deactivating, meta-directing group. quora.com Therefore, if formylation is performed first, subsequent electrophilic additions like chlorination would be directed meta to the aldehyde. quora.com

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity that might be difficult through classical EAS. wikipedia.org This method uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the proton at the ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent exclusively at that ortho position. wikipedia.org

The methoxy group is an effective DMG. wikipedia.org In a potential synthetic route, a methoxy-substituted ring could be subjected to DoM to introduce another group, such as the formyl group (via an appropriate electrophile like DMF) or a precursor to it, at the ortho position. wikipedia.orgorganic-chemistry.org For example, research has demonstrated the use of DoM on tertiary anilines and benzyl (B1604629) amines, showcasing its utility in targeted functionalization. wikipedia.org Similarly, the aryl O-carbamate group is recognized as one of the most potent DMGs in DoM chemistry. acs.org Tandem reactions utilizing directed metalation have been developed to synthesize various benzaldehyde (B42025) derivatives in a one-pot process, enhancing efficiency. liberty.eduliberty.edu

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgnumberanalytics.com The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com These reagents combine in situ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.orgyoutube.com

This electrophile is relatively weak and thus reacts selectively with activated arenes, such as those containing methoxy or amine groups. chemistrysteps.comyoutube.com The aromatic ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium intermediate yields the desired aryl aldehyde. wikipedia.org The formylation typically occurs at the position most activated by the electron-donating groups, which is often the para position unless it is blocked, in which case ortho substitution occurs. youtube.com Given that the precursor to this compound would be an electron-rich arene, the Vilsmeier-Haack reaction is a highly relevant and viable strategy for introducing the aldehyde functionality.

Table 1: Comparison of Formylation Strategies

MethodTypical ReagentsSubstrate RequirementKey Features
Electrophilic Substitution (General)Varies (e.g., CO/HCl for Gattermann-Koch)Activated or simple arenesRegioselectivity depends on existing substituents.
Directed Ortho-Metalation (DoM)Organolithium (e.g., n-BuLi), then electrophile (e.g., DMF)Must contain a Directing Metalation Group (DMG)Exclusive ortho-functionalization relative to the DMG. wikipedia.orgorganic-chemistry.org
Vilsmeier-Haack ReactionPOCl₃, DMF, then H₂O workupElectron-rich arenes (e.g., phenols, anilines, anisoles). wikipedia.orgchemistrysteps.comMild conditions; formylates activated rings. numberanalytics.com

Given the substitution pattern, the synthesis of this compound must be accomplished through a multi-step pathway starting from a simpler, commercially available aromatic compound. The order of reactions is critical to ensure the correct final arrangement of substituents.

A plausible synthetic route could begin with 4-methylanisole (p-methylanisole).

Formylation: The first step would be the introduction of the aldehyde group. Using a Vilsmeier-Haack reaction on 4-methylanisole would likely yield 2-methoxy-5-methylbenzaldehyde (B1297009) . nih.gov The powerful ortho, para-directing methoxy group would direct the formylation to its ortho position, which is sterically unhindered.

Chlorination: The second step would be the regioselective chlorination of 2-methoxy-5-methylbenzaldehyde. The existing methoxy and methyl groups are ortho, para-directing, while the newly introduced aldehyde group is meta-directing. The position para to the methyl group and ortho to the methoxy group is already occupied by the aldehyde. The position ortho to the methyl group is also meta to the aldehyde. The most activated remaining position for electrophilic attack is the C4 position, which is ortho to the methoxy group and meta to the aldehyde group. Therefore, chlorination at this stage is expected to yield the desired This compound .

An alternative approach could involve the reduction of a Weinreb amide, which can serve as a masked aldehyde, allowing for other transformations on the ring before its final unmasking. acs.orgrug.nl

Chlorination Techniques and Control of Regioselectivity

The regioselective introduction of a chlorine atom onto an activated aromatic ring is a critical step in the proposed synthesis. The directing effects of the existing substituents on the intermediate, 2-methoxy-5-methylbenzaldehyde, must be carefully considered. The methoxy group strongly activates the positions ortho and para to it, while the methyl group offers weaker activation to its own ortho and para positions.

Various reagents can be used for chlorination, each with different levels of reactivity and selectivity.

N-Chlorosuccinimide (NCS): Often used for chlorination of activated rings. A patent for a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, describes using NCS in DMF to chlorinate the precursor. google.com

Copper(II) Chloride (CuCl₂): Has been shown to be an effective reagent for the para-chlorination of unprotected aniline (B41778) derivatives under mild conditions. nih.gov

N-Chloroamines: In acidic solutions like trifluoroacetic acid, N-chloroamines can achieve highly selective monochlorination at the 4-position of anisole (B1667542) and phenol. rsc.org

Sulfuryl Chloride (SO₂Cl₂): Can be used for ortho-chlorination of anilines when catalyzed by a secondary amine. researchgate.net

For the chlorination of 2-methoxy-5-methylbenzaldehyde, the powerful activating effect of the methoxy group would likely dominate, directing the incoming chlorine electrophile to its available ortho position (C4), leading to the target molecule.

Methoxylation Strategies and Methyl Group Functionalization

Methoxylation, the introduction of a -OCH₃ group, is typically achieved through the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. If the synthesis were to start from a phenolic precursor, such as p-cresol (B1678582) (4-methylphenol), this would be a standard initial step.

More advanced methods for methoxylation include copper-catalyzed reactions. A patented method describes the use of a cuprous halide catalyst to facilitate the methoxylation of aryl halides. google.com

The methyl group on the aromatic ring primarily serves as a weak activating and ortho, para-directing group. While methods exist for the functionalization of benzylic methyl groups—for instance, oxidation to an aldehyde youtube.com—these are less relevant for the proposed synthetic route where the methyl group remains intact in the final product. Its main role is electronic and steric, influencing the regioselectivity of other substitution reactions on the ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B12437951 4-Chloro-2-methoxy-5-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-2-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3

InChI Key

WQNNXHAFWUONAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Methoxy 5 Methylbenzaldehyde

Optimization of Reaction Conditions and Yields in Target Compound Synthesis

The efficiency and success of synthesizing 4-Chloro-2-methoxy-5-methylbenzaldehyde are highly dependent on the careful optimization of reaction conditions to maximize the yield and purity of the final product. For the formylation of 4-chloro-2-methylanisole, likely via the Vilsmeier-Haack reaction, several key parameters must be fine-tuned. These include the reaction temperature, the stoichiometric ratios of the reactants, and the duration of the reaction.

Key Optimization Parameters:

Temperature: The reaction temperature is a critical factor that influences both the rate of reaction and the selectivity. Vilsmeier-Haack reactions are often conducted within a temperature range of 0°C to 80°C. jk-sci.com A lower temperature can help to minimize the formation of unwanted byproducts, while a higher temperature can accelerate the reaction, potentially at the cost of reduced selectivity. For instance, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, the yield was observed to change with different solvents and temperatures, with optimal conditions found at 80°C in DMF for 5 hours. mdpi.com Similarly, a patent for the preparation of 4-hydroxyl-2-methoxybenzaldehyde describes a process where the reaction mixture is warmed to 50-55°C to achieve a high yield.

Reagent Stoichiometry: The molar ratios of the starting material (4-chloro-2-methylanisole) to the Vilsmeier reagent components (phosphorus oxychloride and DMF) are crucial for achieving high conversion and yield. Typically, a slight excess of the Vilsmeier reagent is used to ensure the complete consumption of the starting material. The relative amounts of phosphorus oxychloride and DMF can also be adjusted to find the optimal conditions for the formation of the reactive electrophilic species.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material to the desired product. Monitoring the reaction progress, for example by thin-layer chromatography, is essential to determine the optimal reaction time. In the synthesis of a related compound, 3-Chloro-6-methoxy-2-methylbenzaldehyde, the reaction mixture was stirred for 1 hour at room temperature. prepchem.com In other syntheses of substituted benzaldehydes, reaction times can vary significantly, sometimes extending to several hours to ensure completion.

The following interactive data table provides an illustrative example of how the reaction conditions for the synthesis of this compound could be optimized. The presented data is based on typical findings in related formylation reactions.

Interactive Data Table: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound

Entry Substrate:POCl₃:DMF Ratio Temperature (°C) Time (h) Illustrative Yield (%)
1 1 : 1.1 : 3 25 4 68
2 1 : 1.5 : 5 25 4 75
3 1 : 2.0 : 7 25 4 72
4 1 : 1.5 : 5 0 → 60 4 88
5 1 : 1.5 : 5 0 → 80 4 85
6 1 : 1.5 : 5 0 → 60 2 78
7 1 : 1.5 : 5 0 → 60 6 90

This data is for illustrative purposes to demonstrate the principles of reaction optimization.

Based on this hypothetical optimization, entry 7 represents the most favorable conditions, yielding the highest percentage of the desired product. Such systematic investigation is crucial for developing a robust and efficient synthetic route for this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Methoxy 5 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this group is modulated by the electronic effects of the substituents on the benzene (B151609) ring.

Nucleophilic Addition Reactions

Common nucleophilic addition reactions include:

Formation of Cyanohydrins: Reaction with hydrogen cyanide (HCN) in the presence of a base yields a cyanohydrin. Steric hindrance is a key factor in this reaction; less hindered carbonyls react more readily. byjus.com

Formation of Acetals: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals. This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps. ncert.nic.in

Formation of Imines and Related Derivatives: Reaction with primary amines yields imines (Schiff bases). ncert.nic.in Similarly, reactions with derivatives of ammonia, such as hydroxylamine (B1172632), hydrazine (B178648), and 2,4-dinitrophenylhydrazine, produce oximes, hydrazones, and 2,4-dinitrophenylhydrazones, respectively. These derivatives are often crystalline solids and are useful for the characterization of aldehydes. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions

Reaction TypeNucleophileGeneral Product
Cyanohydrin FormationHCN / CN⁻α-hydroxynitrile
Acetal (B89532) Formation2x R'OH / H⁺Acetal (gem-diether)
Imine FormationR'NH₂Imine (Schiff Base)
Oxime FormationNH₂OHOxime
Hydrazone FormationNH₂NH₂Hydrazone

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids by a variety of oxidizing agents, including strong agents like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇), as well as milder ones. ncert.nic.in The oxidation of substituted benzaldehydes to their corresponding benzoic acids can be efficiently achieved using permanganate under phase transfer catalysis conditions, which allows the reaction to proceed smoothly in non-polar solvents with high yields. research-advances.orgresearchgate.net Vigorous oxidation of 4-Chloro-2-methoxy-5-methylbenzaldehyde would thus yield 4-chloro-2-methoxy-5-methylbenzoic acid.

Reduction: Aldehydes are reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in Sodium borohydride is a mild and selective reagent that reduces aldehydes and ketones but typically does not affect other functional groups like esters or the chloro-substituent on the aromatic ring. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comnumberanalytics.com Therefore, the reduction of this compound with NaBH₄ produces (4-chloro-2-methoxy-5-methyl)phenyl)methanol.

Table 2: Oxidation and Reduction of the Aldehyde Group

TransformationTypical Reagent(s)Product Functional Group
OxidationKMnO₄, K₂Cr₂O₇Carboxylic Acid
ReductionNaBH₄, LiAlH₄Primary Alcohol

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensation)

The aldehyde group is a key participant in several crucial carbon-carbon bond-forming reactions.

Aldol Condensation: Aldehydes lacking α-hydrogens, such as this compound, cannot self-condense. byjus.com However, they can participate in crossed or mixed aldol condensations with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. numberanalytics.comwikipedia.org This reaction, often referred to as a Claisen-Schmidt condensation when an aromatic aldehyde is used, is highly effective because the aromatic aldehyde can only act as the electrophile (the carbanion acceptor), preventing a mixture of products. byjus.com The initial β-hydroxy carbonyl adduct readily dehydrates to form a stable α,β-unsaturated carbonyl compound. numberanalytics.com

Wittig Reaction: This reaction provides a versatile method for synthesizing alkenes from aldehydes. wpmucdn.com The aldehyde reacts with a phosphorus ylide (Wittig reagent), generated by deprotonating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a triphenylphosphine (B44618) oxide byproduct. wpmucdn.com The use of this compound in a Wittig reaction allows for the synthesis of various substituted styrenes.

Reactivity of the Aromatic Ring and Substituents

The reactivity of the benzene ring towards electrophilic substitution and the reactivity of the chloro substituent in coupling reactions are central to the chemistry of this compound.

Influence of Methoxy (B1213986) and Chloro Substituents on Aromatic Reactivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene derivatives. The rate and regioselectivity (the position of attack) of the incoming electrophile are governed by the substituents already present on the ring. fiveable.mepharmaguideline.com

Directing Effects:

-OCH₃ (Methoxy): This is a strongly activating group due to its ability to donate electron density to the ring via a resonance effect (+R). libretexts.org This effect outweighs its inductive electron withdrawal (-I) and directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

-CH₃ (Methyl): This is a weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation, also directing incoming electrophiles to the ortho and para positions. libretexts.org

-Cl (Chloro): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene. However, they are ortho, para-directing because their lone pairs can donate electron density through resonance (+R), stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions. libretexts.orglibretexts.org

-CHO (Aldehyde): The carbonyl group is strongly deactivating and a meta-director due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. ncert.nic.infiveable.me

Table 3: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionReactivity EffectDirecting Effect
-OCH₃C2Strongly ActivatingOrtho, Para
-CHOC1Strongly DeactivatingMeta
-ClC4DeactivatingOrtho, Para
-CH₃C5Weakly ActivatingOrtho, Para

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in aryl chlorides is generally strong, but it can be activated to participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium catalysis.

Suzuki-Miyaura Coupling: This is a versatile cross-coupling reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound (like a boronic acid or ester), catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org While aryl chlorides are less reactive than the corresponding bromides or iodides, the development of specialized catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has made their use routine. libretexts.orgacs.org Reacting this compound with an arylboronic acid under Suzuki-Miyaura conditions would replace the chlorine atom with a new aryl group, yielding a biaryl compound. The general mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to release the product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.orghkmu.edu.hk Similar to the Suzuki coupling, modern catalytic systems enable the efficient amination of unreactive aryl chlorides. hkmu.edu.hkrsc.org This reaction allows for the synthesis of a wide range of substituted anilines from this compound by coupling it with primary or secondary amines in the presence of a palladium catalyst and a base. tcichemicals.com

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedGeneral Product
Suzuki-Miyaura CouplingAr'-B(OH)₂C-CBiaryl
Buchwald-Hartwig AminationR₂NHC-NArylamine

Methyl Group Functionalization and Derivatization

The methyl group attached to the aromatic ring of this compound is a site for various functionalization reactions, primarily due to its benzylic position. The adjacent benzene ring stabilizes reactive intermediates, such as radicals and carbocations, at the benzylic carbon, making this position more reactive than a typical alkyl C-H bond.

Halogenation: One of the most common and synthetically useful reactions involving the methyl group is benzylic halogenation, particularly bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (e.g., with light). This reaction selectively introduces a bromine atom onto the methyl group, yielding 4-chloro-2-methoxy-5-(bromomethyl)benzaldehyde. This derivative is a versatile intermediate for further synthesis, as the benzylic bromide is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups.

Oxidation: The benzylic methyl group can be oxidized to various higher oxidation states, most notably to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can convert the methyl group into a carboxyl group, leading to the formation of 4-chloro-2-methoxy-5-formylbenzoic acid. This transformation is a powerful tool for introducing an acidic functional group onto the molecule. The aldehyde group may require protection prior to this oxidation to prevent its own oxidation to a carboxylic acid.

Condensation Reactions: While the aldehyde group is the primary site for condensation reactions, the methyl group can indirectly influence these transformations. For instance, in reactions like the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds, the electronic and steric effects of the methyl group can modulate the reactivity of the aldehyde and the stability of the resulting products. thermofisher.comajrconline.orgresearchgate.net

The following table summarizes the key derivatives that can be synthesized from the functionalization of the methyl group of this compound.

Starting MaterialReagents and ConditionsProduct
This compoundN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Light4-Chloro-2-methoxy-5-(bromomethyl)benzaldehyde
This compoundPotassium Permanganate (KMnO₄) or other strong oxidizing agents4-Chloro-2-methoxy-5-formylbenzoic acid

Plausible Reaction Mechanisms in Key Transformations

The transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

Benzylic Bromination: The bromination of the methyl group with N-bromosuccinimide proceeds through a free-radical chain mechanism . This mechanism can be broken down into three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or by the action of light on NBS to generate a small concentration of bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. The newly formed benzylic radical then reacts with a molecule of NBS to form the product, 4-chloro-2-methoxy-5-(bromomethyl)benzaldehyde, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.

Termination: The chain reaction is terminated when two radicals combine with each other. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.

The selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule, leading to the preferential formation of the more stable benzylic radical.

Oxidation of the Methyl Group: The oxidation of the benzylic methyl group to a carboxylic acid using a strong oxidizing agent like KMnO₄ involves a series of oxidative steps. The precise mechanism can be complex and depends on the specific oxidant and reaction conditions. However, a plausible pathway involves the initial attack of the oxidant on the C-H bonds of the methyl group. This is followed by successive oxidation steps, likely proceeding through alcohol and aldehyde intermediates at the benzylic position, which are further oxidized to the carboxylic acid. The stability of the benzylic position facilitates this oxidation process.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group, followed by a dehydration step. The mechanism is typically base-catalyzed. thermofisher.comajrconline.orgresearchgate.net

Formation of the Enolate: A weak base (e.g., piperidine, pyridine) removes a proton from the active methylene compound (e.g., malonic ester, cyanoacetate) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate (an alkoxide).

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or by the solvent to yield a β-hydroxy compound (an aldol-type adduct).

Dehydration: The β-hydroxy compound is then dehydrated, usually upon heating, to form the final α,β-unsaturated product. This dehydration step is often facilitated by the acidic proton at the α-position and the presence of the base.

The electron-withdrawing chloro group and the electron-donating methoxy and methyl groups on the benzene ring can influence the electrophilicity of the aldehyde's carbonyl carbon, thereby affecting the rate of the initial nucleophilic attack.

Derivatization and Functionalization Studies of 4 Chloro 2 Methoxy 5 Methylbenzaldehyde

Synthesis and Characterization of Schiff Base Derivatives

The formation of Schiff bases, or imines, represents a fundamental transformation of the aldehyde functional group. This reaction involves the condensation of an aldehyde with a primary amine, resulting in a compound containing a carbon-nitrogen double bond (azomethine group). jetir.orgresearchgate.netjconsortium.com

Condensation Reactions with Amines

The synthesis of Schiff bases from 4-Chloro-2-methoxy-5-methylbenzaldehyde can be readily achieved through its reaction with various primary amines. This condensation reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and is often catalyzed by a few drops of a weak acid like glacial acetic acid. jocpr.comnih.gov The reaction mixture is usually heated under reflux to drive the reaction to completion. researchgate.net The general scheme for this reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. jconsortium.com

While direct studies on this compound are not extensively documented in the reviewed literature, numerous examples with structurally similar benzaldehydes provide a clear precedent for these transformations. For instance, Schiff bases have been successfully synthesized from 5-chloro-salicylaldehyde and various primary amines. nih.gov Similarly, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been reacted with a range of haloanilines to produce the corresponding Schiff bases. jocpr.com The synthesis of Schiff bases from 2-methoxy-5-methylbenzaldehyde (B1297009) has also been reported, highlighting the reactivity of the aldehyde group in a similar substitution pattern.

A variety of amines can be employed in these condensation reactions, leading to a diverse library of Schiff base derivatives. These can include aliphatic amines, aromatic amines, and heterocyclic amines. The specific amine used will influence the properties of the resulting Schiff base.

Table 1: Examples of Amines Used in Schiff Base Synthesis with Substituted Benzaldehydes

AmineResulting Schiff Base (General Structure)Reference
Aniline (B41778)N-(4-Chloro-2-methoxy-5-methylbenzylidene)aniline nih.gov (analogous)
p-ChloroanilineN-(4-Chloro-2-methoxy-5-methylbenzylidene)-4-chloroaniline jetir.org (analogous)
2-AminopyridineN-(4-Chloro-2-methoxy-5-methylbenzylidene)pyridin-2-amine researchgate.net (analogous)
Hydrazine (B178648) HydrateBis(4-chloro-2-methoxy-5-methylbenzylidene)hydrazine asianpubs.org (analogous)

This table presents analogous reactions based on literature for similarly substituted benzaldehydes.

The characterization of these Schiff bases is typically performed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. In FTIR spectra, the formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration band. nih.gov In ¹H NMR spectra, the azomethine proton (-CH=N-) gives a characteristic signal in the downfield region. nih.gov

Stereochemical Aspects of Imine Formation (e.g., E/Z Configuration)

The formation of the carbon-nitrogen double bond in Schiff bases introduces the possibility of stereoisomerism, specifically E/Z isomerism, depending on the substituents attached to the imine carbon and nitrogen atoms. The E isomer, where the substituents of higher priority are on opposite sides of the C=N double bond, is generally more stable and thus more commonly formed due to reduced steric hindrance.

X-ray crystallography is a definitive method for determining the stereochemistry of Schiff bases in the solid state. For example, the crystal structure of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) confirmed its E configuration. mdpi.com Spectroscopic methods, particularly Nuclear Overhauser Effect (NOE) experiments in NMR, can also be used to elucidate the stereochemistry in solution. The observation of an NOE between the azomethine proton and the protons of the substituent on the nitrogen atom can help in assigning the E/Z configuration. Many studies on Schiff bases derived from substituted benzaldehydes report the formation of the E isomer. jocpr.comnih.gov

Formation of Chalcone (B49325) Derivatives

Chalcones are another important class of compounds that can be synthesized from this compound. Chalcones, or 1,3-diaryl-2-propen-1-ones, are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govacs.org They are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, or an acid catalyst. nih.govresearchgate.netugm.ac.id

The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. wpmucdn.com The specific acetophenone used in the reaction will determine the nature of the second aromatic ring in the chalcone structure.

While direct synthesis of chalcones from this compound is not explicitly detailed in the provided search results, the Claisen-Schmidt condensation is a well-established and versatile method applicable to a wide range of substituted benzaldehydes and acetophenones. nih.govresearchgate.netugm.ac.idrsc.org For instance, chalcones have been synthesized from 4-chlorobenzaldehyde (B46862) and various acetophenones. ugm.ac.idrsc.org Similarly, methoxy-substituted benzaldehydes like p-anisaldehyde and veratraldehyde have been successfully employed in chalcone synthesis. researchgate.netnih.gov

Table 2: Potential Chalcone Derivatives from this compound

Acetophenone ReactantResulting Chalcone ProductReference
Acetophenone1-Phenyl-3-(4-chloro-2-methoxy-5-methylphenyl)prop-2-en-1-one nih.govrsc.org (analogous)
4-Methylacetophenone1-(p-Tolyl)-3-(4-chloro-2-methoxy-5-methylphenyl)prop-2-en-1-one nih.gov (analogous)
4-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(4-chloro-2-methoxy-5-methylphenyl)prop-2-en-1-one nih.gov (analogous)
4-Hydroxyacetophenone1-(4-Hydroxyphenyl)-3-(4-chloro-2-methoxy-5-methylphenyl)prop-2-en-1-one researchgate.net (analogous)

This table presents potential products based on analogous Claisen-Schmidt condensations.

The purification of the resulting chalcones is often achieved by recrystallization from a suitable solvent like ethanol. rsc.org Characterization is typically carried out using spectroscopic methods such as FTIR, NMR, and mass spectrometry. researchgate.net

Synthesis of Heterocyclic Compounds Incorporating the Benzaldehyde Moiety

The Schiff bases and chalcones derived from this compound are valuable intermediates for the synthesis of a wide variety of heterocyclic compounds. acs.orgekb.eg The reactive functionalities within these derivatives, such as the imine group in Schiff bases and the α,β-unsaturated ketone system in chalcones, allow for various cyclization reactions.

For example, Schiff bases can be used to synthesize four-, five-, and seven-membered heterocyclic rings. The reaction of Schiff bases with chloroacetyl chloride can lead to the formation of β-lactams (azetidin-2-ones). Similarly, reaction with thioglycolic acid can yield thiazolidin-4-ones. ekb.eg

Chalcones are also versatile precursors for heterocyclic synthesis. acs.org The α,β-unsaturated carbonyl moiety can undergo reactions with various binucleophiles to form different heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyrazolines. Reaction with hydroxylamine (B1172632) can yield isoxazolines. Furthermore, chalcones can be used to synthesize pyrimidines, pyrimidones, and benzodiazepines through condensation reactions with appropriate reagents like guanidine, urea, or o-phenylenediamine, respectively.

While specific examples starting from derivatives of this compound are not available in the reviewed literature, the general synthetic routes are well-established for a wide range of Schiff bases and chalcones. acs.orgekb.eg

Development of Novel Functional Materials from this compound Precursors

The derivatives of this compound, particularly Schiff bases and their metal complexes, hold potential for the development of novel functional materials. Schiff base complexes, formed by the coordination of the imine nitrogen and often another donor atom to a metal ion, can exhibit interesting properties. For instance, some Schiff base metal complexes have been investigated for their catalytic activity and as materials with specific optical or electronic properties.

Although the search results did not provide specific examples of functional materials derived from this compound, the broader field of Schiff base chemistry suggests potential applications. For example, Schiff bases and their complexes have been explored as corrosion inhibitors. rsc.org Furthermore, certain Schiff bases exhibit fluorescence properties, which could be harnessed in the development of sensors or imaging agents. jocpr.com The incorporation of the 4-Chloro-2-methoxy-5-methylphenyl moiety into polymer structures, either as a pendant group or within the main chain, could also lead to materials with tailored thermal or mechanical properties. Further research is required to explore the full potential of derivatives of this compound in the field of materials science.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmaceutical Scaffolds and Lead Compounds

The structural motif of 4-Chloro-2-methoxy-5-methylbenzaldehyde is found within several classes of pharmacologically active compounds. While direct application of the aldehyde is not always the case, its oxidized form, 4-amino-5-chloro-2-methoxybenzoic acid, is a critical intermediate in the synthesis of various pharmaceutical agents.

A Chinese patent highlights that 4-amino-5-chloro-2-methoxybenzoic acid is a key intermediate for a class of prokinetic (gastric motility) drugs, including Cisapride, Clobopride, and Zacopride. rug.nl These drugs are used to treat gastrointestinal disorders. The synthesis involves the conversion of the benzaldehyde (B42025) to its corresponding benzoic acid derivative, which then serves as the foundational scaffold for these more complex pharmaceutical compounds. rug.nl

Furthermore, research into new anti-cancer agents has utilized the closely related 5-chloro-2-methoxybenzoic acid scaffold. A study published on ResearchGate details the synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. mdpi.comresearchgate.net These compounds were evaluated for their anti-proliferative activity against human cancer cell lines, with some derivatives showing potent effects. mdpi.comresearchgate.net One such derivative, compound 4j, was found to be particularly effective against human pancreatic carcinoma cells by arresting the G2/M cell cycle and inducing apoptosis. mdpi.comresearchgate.net The synthesis of these complex molecules originates from the parent 5-chloro-2-methoxy-N-phenylbenzamide, demonstrating the importance of this substituted benzaldehyde structure in the discovery of new therapeutic leads. mdpi.comresearchgate.net

Table 1: Examples of Pharmaceutical Scaffolds Derived from Related Intermediates This table is based on data from available research and patents. The information is for illustrative purposes and does not represent an exhaustive list.

Parent Intermediate Resulting Pharmaceutical Scaffold/Drug Class Therapeutic Area Reference
4-amino-5-chloro-2-methoxybenzoic acid Cisapride, Clobopride, Zacopride Gastrointestinal Motility rug.nl

Intermediate in Agrochemical Development

Substituted benzaldehydes and their derivatives are important precursors in the synthesis of modern agrochemicals, including herbicides and fungicides. While direct evidence for the use of this compound in specific commercial agrochemicals is limited in publicly available literature, the chemical class it belongs to is highly relevant to this field.

Research has shown that aryloxyphenoxypropionates are a significant class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The synthesis of these complex herbicides often involves the coupling of substituted phenols with other cyclic structures. The phenolic analogue of this compound could, in principle, serve as a starting material for novel herbicide candidates within this class.

In the realm of fungicides, salicylaldehyde (B1680747) and its derivatives have been used to synthesize compounds with potent antifungal properties. For instance, α-alkenyl-γ and δ-lactam derivatives prepared from various aromatic aldehydes have shown efficacy against agricultural pathogens like Colletotrichum orbiculare. mdpi.com The unique substitution pattern of this compound could be exploited to create novel fungicides with specific modes of action. The presence of the chloro and methoxy (B1213986) groups can influence the lipophilicity and electronic properties of the final molecule, which are critical for its biological activity and interaction with target enzymes in pests and pathogens.

Application in the Synthesis of Dyes and Pigments

The field of organic colorants heavily relies on aromatic intermediates to build the chromophoric systems responsible for color. This compound, through its amine derivative, is a direct precursor to several commercial pigments.

The corresponding aniline (B41778), 4-Chloro-2-methoxy-5-methylbenzenamine, is a key component in the synthesis of azoic pigments. researchgate.net This intermediate undergoes diazotization and subsequent coupling with other aromatic compounds to form the final pigment molecule. Specific examples of pigments synthesized from this intermediate include:

C.I. Azoic Coupling Component 28 researchgate.net

C.I. Azoic Coupling Component 33 researchgate.net

C.I. Pigment Red 142 researchgate.net

The synthesis of Pigment Red 142, for example, involves the diazotization of 4-Chloro-2-methoxy-5-methylbenzenamine, which is then coupled with 3-Hydroxy-2-naphthoyl chloride. researchgate.net The resulting molecular structure is a large, conjugated system that absorbs light in the visible spectrum, producing a red color. The chloro, methoxy, and methyl substituents on the benzaldehyde-derived portion of the molecule can influence the exact shade, lightfastness, and chemical resistance of the final pigment.

Table 2: Pigments Derived from 4-Chloro-2-methoxy-5-methylbenzenamine

Pigment Name C.I. Name Intermediate Reference
Azoic Coupling Component 28 - 4-Chloro-2-methoxy-5-methylbenzenamine researchgate.net
Azoic Coupling Component 33 - 4-Chloro-2-methoxy-5-methylbenzenamine researchgate.net

Contribution to the Formation of Advanced Organic Materials

The aldehyde functional group is highly reactive and can participate in a variety of polymerization reactions, making aldehydes like this compound potential monomers for advanced organic materials. Aldehydes are used in polymer synthesis through methods such as polycondensation and can also act as cross-linking agents to enhance the properties of existing polymers. numberanalytics.com

For example, aldehydes can react with diamines to form polyimines through condensation reactions. numberanalytics.com The specific substituents on the benzaldehyde ring would be incorporated as pendant groups along the polymer chain, influencing the material's final properties such as thermal stability, solubility, and optical characteristics.

A closely related compound, 2-Methoxy-5-methylbenzaldehyde (B1297009), has been described as a cross-linking agent in the field of chromatographic science. biosynth.com Cross-linking agents are crucial for creating the porous structures of stationary phases used in chromatography columns, which are essential for separating chemical mixtures. This suggests a potential application for this compound in the development of specialized polymers for separation technologies or other functional materials where a rigid, cross-linked network is required. The presence of the chlorine atom could further modify the polymer's properties, potentially enhancing its resistance to certain solvents or altering its surface chemistry.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Reaction Progress Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-chloro-2-methoxy-5-methylbenzaldehyde. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, provides detailed information about the chemical environment of each atom, their connectivity, and through-space interactions.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct protons in the molecule. The aldehyde proton typically appears as a singlet in the downfield region, around δ 9.8–10.0 ppm. The aromatic protons show distinct splitting patterns based on their positions and coupling with neighboring protons. The methoxy (B1213986) group protons resonate as a sharp singlet, usually between δ 3.8 and 4.0 ppm, while the methyl group protons also appear as a singlet at approximately δ 2.2–2.4 ppm. Monitoring the integration and chemical shifts of these signals is crucial for tracking the progress of reactions involving this aldehyde. For instance, the disappearance of the aldehyde proton signal can indicate its conversion to another functional group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by revealing the chemical shifts of each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, typically in the range of δ 189–193 ppm. The aromatic carbons resonate between δ 110 and 160 ppm, with their specific shifts influenced by the attached substituents (chloro, methoxy, and methyl groups). The methoxy carbon signal is found around δ 55–56 ppm, and the methyl carbon appears in the upfield region, typically below δ 20 ppm.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule.

COSY experiments reveal proton-proton couplings, helping to assign the signals of adjacent aromatic protons.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC identifies long-range couplings between protons and carbons (typically over two or three bonds), which is instrumental in confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the aldehyde, methoxy, and methyl groups. For example, HMBC can show correlations between the methoxy protons and the carbon at position C2, and between the aldehyde proton and the carbon at C1.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Benzaldehydes

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Methylbenzaldehyde (B42018)DMSO-d610.11 (s, 1H, CHO), 7.82 (d, 1H), 7.57 (t, 1H), 7.34 (d, 1H), 2.61 (s, 3H, CH₃)193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0 rsc.org
3-MethylbenzaldehydeDMSO-d69.95 (s, 1H, CHO), 7.70-7.65 (m, 2H), 7.49 (t, 1H), 2.38 (s, 3H, CH₃)193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, 20.7 rsc.org
4-MethylbenzaldehydeCDCl₃9.96 (s, 1H, CHO), 7.77 (d, 2H), 7.33 (d, 2H), 2.44 (s, 3H, CH₃)192.6, 138.9, 136.5, 135.3, 130.0, 128.9, 21.2 rsc.org
2-MethoxybenzaldehydeCDCl₃10.45 (s, 1H, CHO), 7.80 (d, 1H), 7.50 (t, 1H), 6.98 (t, 1H), 6.92 (d, 1H), 3.89 (s, 3H, OCH₃)189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3 rsc.org
4-MethoxybenzaldehydeDMSO-d69.87 (s, 1H, CHO), 7.84 (d, 2H), 7.09 (d, 2H), 3.86 (s, 3H, OCH₃)191.3, 164.2, 131.8, 129.7, 114.5, 55.7 rsc.org
4-Chlorobenzaldehyde (B46862)CDCl₃9.99 (s, 1H, CHO), 7.83 (d, 2H), 7.52 (d, 2H)190.8, 141.0, 134.8, 130.9, 129.5 rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) in Investigating Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of this compound. rsc.orgtandfonline.comacs.orgrsc.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the C=O stretching vibration of the aldehyde group, which typically appears as a strong band in the region of 1680-1710 cm⁻¹. inference.org.uk The exact position of this band can be influenced by electronic effects of the substituents on the benzene ring and by intermolecular interactions. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are found just below 3000 cm⁻¹. The C-O stretching of the methoxy group gives rise to bands in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 800 and 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Analysis of both FT-IR and FT-Raman spectra can aid in a more complete vibrational assignment and understanding of the molecular structure. For instance, studies on substituted benzaldehydes have used vibrational data to investigate conformational preferences. tandfonline.com

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. solidstatetechnology.us Comparing the calculated spectrum with the experimental FT-IR and FT-Raman data allows for a detailed assignment of the observed vibrational modes and can help in confirming the proposed structure. krishisanskriti.org

Table 2: Key Vibrational Frequencies for Substituted Benzaldehydes

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference
Aromatic C-H Stretch3100-3000 ias.ac.in
Aldehyde C-H Stretch2850-2700 inference.org.uk
Aldehyde C=O Stretch1710-1680 inference.org.ukias.ac.in
Aromatic C=C Stretch1600-1450 inference.org.uk
Asymmetric C-O-C Stretch (Methoxy)1275-1200 nist.gov
Symmetric C-O-C Stretch (Methoxy)1075-1020 nist.gov
C-Cl Stretch800-600 nist.gov

Mass Spectrometry (MS) for Characterization of Reaction Products and Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to characterize its reaction products and derivatives. inference.org.uknist.govnist.govsigmaaldrich.comnih.govnih.gov By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides crucial information for structural elucidation.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation patterns in the mass spectrum provide further structural details. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the formyl group (M-29), and the methoxy group (M-31). The presence of these fragment ions helps to confirm the identity of the functional groups within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is particularly useful for distinguishing between compounds with the same nominal mass.

When this compound is used in a chemical reaction, MS can be used to identify the products by determining their molecular weights. For example, if the aldehyde is reduced to an alcohol, the mass spectrum of the product will show a molecular ion peak that is two mass units higher than the starting material. Similarly, if the aldehyde is oxidized to a carboxylic acid, the molecular ion peak will be 16 mass units higher.

Table 3: Predicted Mass Spectrometric Fragments for this compound

IonFormulam/z (for ³⁵Cl)Description
[M]⁺C₉H₉³⁵ClO₂184Molecular Ion
[M-H]⁺C₉H₈³⁵ClO₂183Loss of aldehyde proton
[M-CH₃]⁺C₈H₆³⁵ClO₂169Loss of a methyl radical
[M-CHO]⁺C₈H₈³⁵ClO155Loss of formyl radical
[M-OCH₃]⁺C₈H₆³⁵ClO153Loss of methoxy radical

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

X-ray diffraction (XRD) on a single crystal of this compound provides the most definitive three-dimensional structural information. rsc.orgrsc.orgbldpharm.comchemsynthesis.comchemicalbook.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule, offering a detailed picture of its conformation in the solid state.

The crystal structure would reveal the planarity of the benzene ring and the orientation of the aldehyde, methoxy, and methyl substituents relative to the ring. Conformational analysis of substituted benzaldehydes is a significant area of study, as the relative orientation of the ortho-substituents and the aldehyde group can be influenced by steric and electronic interactions. tandfonline.comias.ac.in For this compound, XRD analysis would clarify the conformation of the methoxy group relative to the aldehyde group (cis or trans).

Furthermore, the crystal packing arrangement can be studied, revealing any intermolecular interactions such as hydrogen bonds (if applicable in derivatives) or other non-covalent interactions that stabilize the crystal lattice. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While obtaining suitable single crystals can be a challenge, the detailed structural insights gained from XRD are unparalleled by other techniques.

Theoretical and Computational Studies of 4 Chloro 2 Methoxy 5 Methylbenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal tool in computational chemistry for predicting the properties of molecules with a favorable balance of accuracy and computational cost.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 4-Chloro-2-methoxy-5-methylbenzaldehyde, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Interactive Table: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

Parameter Predicted Value (Å or °)
C-Cl Bond Length ~1.74
C-O (methoxy) Bond Length ~1.36
C=O (aldehyde) Bond Length ~1.22
C-C (ring) Bond Lengths ~1.39 - 1.41
C-C-O (methoxy) Angle ~118°
C-C-C (aldehyde) Angle ~122°
O-C-H (aldehyde) Angle ~121°
C-O-C (methoxy) Angle ~117°
Dihedral Angle (Ring-CHO) ~0° or ~180°

Note: The values in this table are illustrative and would be precisely determined by actual DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the methoxy (B1213986) group, which are strong electron-donating groups. The LUMO, on the other hand, would likely be centered on the electron-withdrawing aldehyde group and the π-system of the ring. The presence of the electron-donating methoxy and methyl groups would raise the HOMO energy, while the electron-withdrawing chloro and aldehyde groups would lower the LUMO energy, likely resulting in a moderately sized HOMO-LUMO gap. This suggests that the molecule would be reasonably stable but capable of participating in chemical reactions.

Interactive Table: Predicted FMO Properties of this compound (Illustrative)

Property Predicted Value (eV)
HOMO Energy ~ -6.5
LUMO Energy ~ -2.0

Note: The values in this table are illustrative and would be precisely determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atom of the aldehyde group due to its high electronegativity and lone pairs of electrons. The oxygen of the methoxy group would also exhibit a negative potential. In contrast, the regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the aldehyde hydrogen, and potentially near the carbon atom of the carbonyl group. The MEP map can be instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. wisc.edunih.gov It allows for the investigation of charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. conicet.gov.ar

For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ, π) and the distribution of electron density. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO.

Interactive Table: Predicted NBO Analysis - Key Donor-Acceptor Interactions and E(2) Energies (Illustrative)

Donor NBO Acceptor NBO Predicted E(2) (kcal/mol)
LP (O, methoxy) π* (C-C, ring) High
LP (O, aldehyde) π* (C-C, ring) Moderate
π (C-C, ring) π* (C=O, aldehyde) High

Note: The values in this table are illustrative and would be precisely determined by actual NBO calculations.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

For this compound, Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions contributing to the crystal packing. These could include:

C-H···O interactions: Hydrogen bonds involving the hydrogen atoms of the methyl or aromatic ring and the oxygen atoms of the aldehyde or methoxy groups of neighboring molecules are expected. nih.gov

C-H···Cl interactions: Weak hydrogen bonds between hydrogen atoms and the chlorine atom would also be present. nih.gov

π···π stacking: Interactions between the aromatic rings of adjacent molecules could contribute to the stability of the crystal lattice.

Halogen bonding: The chlorine atom could potentially participate in halogen bonding interactions.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as vibrational (IR and Raman) frequencies and electronic (UV-Vis) absorption spectra. researchgate.net These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum for this compound can be generated. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can then be compared with the experimental spectrum, allowing for a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretch, C-H bend, C-Cl stretch).

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The calculations would provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. This allows for an understanding of the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules with carbonyl groups and aromatic systems.

Interactive Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Feature Predicted Wavenumber/Wavelength Experimental Wavenumber/Wavelength Assignment
C=O Stretch (IR) ~1700 cm⁻¹ ~1690 cm⁻¹ Strong
C-O-C Stretch (IR) ~1250 cm⁻¹ ~1245 cm⁻¹ Strong
C-Cl Stretch (IR) ~750 cm⁻¹ ~740 cm⁻¹ Moderate
π→π* Transition (UV-Vis) ~280 nm ~285 nm High Intensity

Note: The values in this table are illustrative and would be precisely determined by actual calculations and experiments.

Reaction Pathway and Mechanism Elucidation via Computational Chemistry

The elucidation of reaction pathways and mechanisms for complex organic molecules like this compound and its derivatives has been significantly advanced through the use of computational chemistry. Density Functional Theory (DFT) calculations, in particular, have emerged as a powerful tool for investigating the intricacies of chemical reactions at a molecular level. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations on similarly substituted benzaldehydes. These studies provide a robust framework for understanding how the unique combination of chloro, methoxy, and methyl substituents on the benzaldehyde (B42025) ring influences its reactivity.

Computational studies on the reactions of substituted benzaldehydes often focus on elucidating the step-by-step mechanism of a particular transformation, such as the formation of Schiff bases or acetals. canterbury.ac.uknih.govkemdikbud.go.id These investigations typically involve the identification and characterization of transition states (TS), which are the highest energy points along the reaction coordinate. canterbury.ac.uknih.gov The energy barriers associated with these transition states determine the kinetics of the reaction.

A notable example of such computational work is the DFT study of the reaction between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole to form hemiaminals and subsequently Schiff bases. canterbury.ac.uknih.gov This type of study is highly relevant as it explores the influence of different electron-donating and electron-withdrawing groups on the reaction pathway, including substituents like -Cl, -OCH3, and -CH3 that are present in this compound. nih.gov

The general mechanism for this type of reaction, as elucidated by DFT calculations, typically proceeds through several key steps:

Nucleophilic Attack and Proton Transfer: The reaction initiates with a nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon of the benzaldehyde. Simultaneously or in a subsequent step, a proton is transferred from the amine to the carbonyl oxygen. This leads to the formation of a hemiaminal intermediate. canterbury.ac.uknih.gov The first transition state (TS1) is associated with this initial step. canterbury.ac.uknih.gov

Internal Rearrangement: The hemiaminal intermediate may undergo internal rearrangements, which are characterized by a second transition state (TS2). canterbury.ac.uknih.gov

Dehydration: The final step involves the elimination of a water molecule to form the C=N double bond of the Schiff base. This dehydration step proceeds through a third transition state (TS3). canterbury.ac.uknih.gov

The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in modulating the energy barriers of these transition states. For instance, electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack. Conversely, electron-donating groups may have the opposite effect. The interplay of the chloro (electron-withdrawing), methoxy (electron-donating by resonance, electron-withdrawing by induction), and methyl (electron-donating) groups in this compound would create a complex electronic environment influencing the reaction pathway.

Another relevant area of computational investigation is the acetalization of substituted benzaldehydes. kemdikbud.go.idresearchgate.net Studies on the acid-catalyzed acetalization of compounds like 2-chlorobenzaldehyde (B119727) and 2-methylbenzaldehyde (B42018) with methanol (B129727) provide insights into the reaction mechanism. kemdikbud.go.idresearchgate.net These computational models detail the protonation of the carbonyl oxygen, followed by the nucleophilic addition of methanol to form a hemiacetal, and subsequent protonation and elimination of water to yield the final acetal (B89532) product. kemdikbud.go.id

The table below summarizes the types of reaction mechanisms involving substituted benzaldehydes that have been elucidated using computational chemistry, which can be extrapolated to understand the potential reactivity of this compound.

Reaction TypeReactantsKey IntermediatesComputational MethodKey Findings
Schiff Base FormationSubstituted Benzaldehydes, 4-amine-4H-1,2,4-triazoleHemiaminalDFT (B3LYP)/6-31+G(d)Identification of three transition states (TS1, TS2, TS3) corresponding to hemiaminal formation, rearrangement, and dehydration. The electronic properties of substituents significantly influence the energy barriers. canterbury.ac.uknih.gov
Acetalization2-Chlorobenzaldehyde, MethanolHemiacetalAb initio (HyperChem 8.0, 6-31G* basis set)The reaction proceeds through protonation, nucleophilic attack by methanol, and subsequent dehydration. The mechanism involves several intermediate structures. kemdikbud.go.id
Acetalization2-Methylbenzaldehyde, MethanolHemiacetalAb initio (HyperChem 8.0, 6-31G* basis set)Similar to other benzaldehydes, the reaction involves the formation of a hemiacetal intermediate before yielding the final acetal product. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing the synthesis of aromatic aldehydes. rjpn.org Future research will likely focus on developing more sustainable and environmentally benign methods for producing 4-Chloro-2-methoxy-5-methylbenzaldehyde, moving away from traditional routes that may involve harsh reagents and generate significant waste.

Key strategies in green synthesis that could be applied include:

Catalytic Oxidation: The oxidation of the corresponding benzylic alcohol, 4-chloro-2-methoxy-5-methylbenzyl alcohol, is a primary route. Green approaches would utilize non-toxic, efficient catalytic systems. For example, using a bromide-bromate couple with an acid under aqueous conditions can generate hypobromous acid in situ for the oxidation of benzylic alcohols to aldehydes, presenting a greener alternative to heavy metal oxidants. chemindigest.com

Solvent-Free or Aqueous Media Reactions: Conducting synthesis in water or without a solvent minimizes the use of volatile organic compounds (VOCs). oiccpress.com Techniques like microwave-assisted synthesis in aqueous media have been shown to accelerate reactions and improve yields for related benzaldehyde (B42025) derivatives. oiccpress.com Grinding techniques, a form of mechanochemistry, also offer a solvent-free route for reactions like the Claisen-Schmidt condensation to produce chalcones from benzaldehydes, showcasing a path for its derivatives. rasayanjournal.co.inscitepress.org

Alternative Starting Materials: Research into novel pathways from more sustainable feedstocks is a long-term goal. Processes like the direct carbonylation of substituted benzenes could one day be adapted for complex molecules like this compound. researchgate.net Similarly, the hydroformylation (oxo synthesis) of a corresponding substituted styrene (B11656) would provide a direct route to the aldehyde functionality, although this is a complex industrial process. wikipedia.org

A summary of potential green synthesis approaches is presented in the table below.

Green Chemistry ApproachPotential ReactionAdvantages
Green Oxidation Oxidation of 4-chloro-2-methoxy-5-methylbenzyl alcohol using a bromide-bromate system. chemindigest.comAvoids toxic heavy metal oxidants; uses water as a solvent.
Microwave-Assisted Synthesis Microwave-irradiated condensation or oxidation reactions in aqueous media. oiccpress.comReduced reaction times, high yields, and lower energy consumption.
Mechanochemistry (Grinding) Solvent-free condensation reactions involving the aldehyde group. rasayanjournal.co.inEliminates bulk solvent use, reduces waste, and can be energy efficient.
Novel Precursor Routes Conversion from 4-chloro-1-(dihalomethyl)-2-methoxy-5-methylbenzene using aqueous dimethylamine. organic-chemistry.orgUtilizes readily available starting materials and aqueous conditions.

Exploration of Novel Catalytic Transformations Involving the Compound

The reactivity of this compound’s functional groups—the aldehyde, the chloro substituent, and the activated aromatic ring—makes it an excellent candidate for novel catalytic transformations. Modern catalysis offers powerful tools to selectively modify the molecule, paving the way for the synthesis of complex derivatives.

Future research will likely explore:

C-H Functionalization: The aldehyde group can act as a transient directing group in transition metal-catalyzed reactions, enabling the selective functionalization of the ortho C-H bond (at the C6 position). Palladium-catalyzed ortho-hydroxylation has been demonstrated on a range of benzaldehydes. acs.org Similarly, direct dehydrogenative arylation with other arenes using transient directing groups is an emerging method to form new C-C bonds. acs.org Applying these methods to this compound could yield a new family of highly substituted aromatic compounds.

Cross-Coupling Reactions: The chloro-substituent is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. Furthermore, innovative one-pot procedures that involve the in situ protection of the aldehyde group (for instance, as a stable aluminum hemiaminal) allow for subsequent cross-coupling reactions with organometallic reagents at other sites on the molecule. acs.orgacs.org This strategy could be used to replace the chlorine atom while preserving the reactive aldehyde.

Organocatalysis: Benzaldehyde derivatives themselves can act as organic photocatalysts. Research has shown that certain benzaldehydes can catalyze the controlled radical polymerization of methacrylates under visible light, offering a metal-free alternative to traditional polymerization methods. rsc.org The specific electronic properties conferred by the chloro, methoxy (B1213986), and methyl groups on this compound could be harnessed in such catalytic cycles.

Catalytic TransformationTarget Functional GroupPotential Product Type
Directed C-H Hydroxylation Aromatic C-H at C66-Hydroxy-4-chloro-2-methoxy-5-methylbenzaldehyde
Suzuki-Miyaura Coupling Chloro group at C44-Aryl-2-methoxy-5-methylbenzaldehyde
Reductive Amination Aldehyde groupN-Substituted-(4-chloro-2-methoxy-5-methylbenzyl)amines
Wittig Reaction Aldehyde group4-Chloro-2-methoxy-5-methyl-substituted stilbenes

Advanced Materials Science Applications as a Building Block

The synthesis of advanced materials with tailored properties is a rapidly growing field, and functionalized aromatic aldehydes are valuable building blocks. sigmaaldrich.com The unique combination of reactive sites and substituents in this compound makes it a promising monomer for the creation of novel polymers and functional materials.

Potential applications in materials science include:

Functional Polymers: The aldehyde group is highly reactive and can be used in polymerization reactions. For example, it can undergo condensation with amines to form polymers with Schiff base (imine) linkages. researchgate.net These polymers can have applications in self-healing hydrogels or as functional coatings. The presence of the chloro and methoxy groups would modulate the polymer's properties, such as solubility, thermal stability, and its affinity for other molecules.

Polymer Vesicles (Polymersomes): Amphiphilic block copolymers containing benzaldehyde functionalities can self-assemble into vesicles. nih.govacs.org The aldehyde groups within the vesicle membrane provide reactive handles for cross-linking or for attaching other molecules, such as fluorescent dyes or targeting ligands. acs.org this compound could be incorporated into such systems to tune the vesicle's properties.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures, built from organic monomers. researchgate.net Aldehydes are common building blocks in the synthesis of imine-linked COFs. The substitution pattern on the aldehyde building block is known to influence the resulting COF's porosity, surface area, and electronic properties. researchgate.net Using this compound as a monomer could lead to new COFs with specific pore environments and functionalities, potentially useful for gas separation, catalysis, or sensing.

Interdisciplinary Research Integrating Synthesis, Theory, and Advanced Characterization

Future breakthroughs in the application of this compound will likely stem from an interdisciplinary approach that combines synthetic chemistry with computational modeling and advanced analytical techniques.

Synthesis and Computational Chemistry: Computational methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling can be used to predict the reactivity and physical properties of this compound and its derivatives. researchgate.netresearchgate.net For example, theoretical calculations can help predict reaction outcomes, understand reaction mechanisms, and design novel derivatives with desired electronic or steric properties before undertaking extensive synthetic work. materialsciencejournal.orgnih.gov This synergy can accelerate the discovery of new reactions and materials.

Advanced Characterization: As novel derivatives and materials are synthesized from this compound, their precise structures and properties must be confirmed. A suite of advanced characterization techniques will be essential. This includes multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to determine molecular structure. researchgate.netresearchgate.net For materials like polymers or COFs, techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and gas sorption analysis would be required to understand their morphology and porosity. The fluorescence properties of new derivatives would also be an area of study. researchgate.net

This integrated approach, where theoretical predictions guide synthetic efforts and advanced characterization validates the results, will be crucial for efficiently exploring the vast chemical space accessible from this compound and translating its potential into practical applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory safety protocols for handling 4-Chloro-2-methoxy-5-methylbenzaldehyde?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid skin contact .
  • Ventilation : Ensure fume hoods or local exhaust ventilation are operational during handling. Avoid inhalation of vapors or dust .
  • Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste. Avoid drainage contamination .
  • Storage : Keep the compound in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Coupling Reactions : A reported method involves coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine benzyl ester under catalytic conditions (e.g., DCC/HOBt), followed by catalytic hydrogenation to remove protecting groups .
  • Reaction Optimization : Key parameters include temperature control (reflux at 80–100°C), solvent selection (DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Yields typically range from 70–85% .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

  • Methodological Answer :

  • Scaffold Design : Introduce sulfonamide or triazole moieties to the benzaldehyde core to improve receptor binding. For example, 5-chloro-2-hydroxybenzaldehyde derivatives have shown enhanced affinity for Gram-positive bacterial targets .
  • Structure-Activity Relationship (SAR) : Replace the methoxy group with bulkier substituents (e.g., ethoxy or isopropyl) to evaluate steric effects on dopamine D2 or serotonin 5-HT3 receptor antagonism .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with target proteins like cytochrome P450 enzymes or kinases .

Q. What analytical techniques are critical for resolving contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-NMR Validation : Compare 1H^1H- and 13C^{13}C-NMR spectra across solvents (CDCl3 vs. DMSO-d6) to identify solvent-induced shifts. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm in CDCl3 .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 199.0432 for C9H9ClO2) to distinguish between isomeric impurities .
  • IR Spectroscopy : Monitor carbonyl stretches (1680–1720 cm1^{-1}) to detect oxidation byproducts or hydrate formation .

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemistry Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states and predict activation energies for nucleophilic substitution at the chloro position .
  • QSPR (Quantitative Structure-Property Relationship) : Train neural networks on datasets of similar benzaldehydes to correlate substituent electronic effects (Hammett σ values) with reaction yields .
  • Solvent Optimization : Apply COSMO-RS simulations to select solvents that maximize solubility while minimizing side reactions (e.g., dichloromethane vs. acetonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.